2-hydrazino-1-propyl-1H-benzimidazole
Description
Contextualization within Nitrogen-Containing Heterocyclic Chemistry
Nitrogen-containing heterocyclic compounds are organic molecules that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. This class of compounds is of paramount importance in chemistry and biology. The benzimidazole (B57391) structure, which is a fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a prominent member of this family. iosrphr.orgijpcbs.com Its unique physicochemical properties, including the ability to form hydrogen bonds, engage in π-π stacking interactions, and coordinate with metals, allow for versatile interactions with biological macromolecules. nih.gov
Significance of the Benzimidazole Nucleus in Chemical Research
The benzimidazole nucleus is a fundamental structural motif in a multitude of pharmacologically active compounds. nih.govbenthamdirect.com Its resemblance to naturally occurring purine (B94841) nucleotides enables it to interact with various biological systems, leading to a wide spectrum of therapeutic activities. iosrphr.orgnih.gov Benzimidazole derivatives have been extensively investigated and developed as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among others. iosrphr.orgnih.govimpactfactor.org The versatility of the benzimidazole scaffold allows for substitutions at various positions, primarily N1, C2, and C5(6), which significantly influences the biological activity of the resulting molecules. nih.govrsc.org This has made the synthesis of novel benzimidazole derivatives a continuous focus for medicinal chemists. iosrphr.org
Structural Features and Nomenclature of 2-Hydrazino-1-Propyl-1H-Benzimidazole
This compound is a specific derivative of the benzimidazole core. Its systematic name precisely describes its molecular architecture. The "benzimidazole" part indicates the fused benzene and imidazole rings. The "1H" denotes the position of the hydrogen atom on one of the nitrogen atoms of the imidazole ring. The substituents are "2-hydrazino," indicating a hydrazino group (-NHNH2) attached to the second carbon of the imidazole ring, and "1-propyl," signifying a propyl group (-CH2CH2CH3) attached to the first nitrogen atom of the imidazole ring.
Below is a table detailing the key structural and chemical identifiers for this compound:
| Property | Value | Source |
| IUPAC Name | (1-propylbenzimidazol-2-yl)hydrazine | |
| Molecular Formula | C10H14N4 | |
| Molecular Weight | 190.25 g/mol | |
| CAS Number | 388574-71-8 | |
| InChI Key | ADBLYFQPJPCKKG-UHFFFAOYSA-N | |
| SMILES | CCCN1C2=CC=CC=C2N=C1NN |
Overview of Research Trajectories for this compound and Analogues
Research into 2-hydrazino-1H-benzimidazole and its analogues has been driven by the diverse biological activities exhibited by the broader benzimidazole class. The introduction of a hydrazine (B178648) moiety at the C2 position provides a reactive site for further chemical modifications, leading to the synthesis of a wide array of derivatives, such as hydrazones. nih.govresearchgate.net These modifications are often pursued with the goal of discovering new therapeutic agents.
Key research areas for these compounds include:
Anticancer Activity: Many benzimidazole derivatives have been investigated for their potential as anticancer agents. benthamdirect.comnih.gov For instance, certain 2-substituted benzimidazole hydrazones have demonstrated significant cytotoxic activity against various cancer cell lines. rsc.orgsemanticscholar.org Research has shown that some of these compounds can be more potent than established chemotherapy drugs like doxorubicin (B1662922) in specific cell lines. researchgate.netlongdom.org
Antimicrobial and Antiviral Activity: The benzimidazole scaffold is a well-established pharmacophore for antimicrobial and antiviral drugs. nih.govimpactfactor.orgnih.gov Derivatives of 2-hydrazinobenzimidazole have been synthesized and evaluated for their activity against a range of pathogens. researchgate.netmdpi.com Studies have reported on the antiviral properties of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles, with some compounds showing potent activity against viruses like Respiratory Syncytial Virus (RSV). nih.gov
Anthelmintic Activity: Benzimidazole compounds are widely used as anthelmintics. asm.org Research on 1H-benzimidazole-2-yl hydrazones has shown potent activity against parasites like Trichinella spiralis. nih.govnih.gov
The synthesis of these compounds often involves the reaction of a corresponding 2-chloro or 2-mercapto benzimidazole precursor with hydrazine hydrate (B1144303), followed by condensation with various aldehydes or other reagents to generate a library of derivatives. nih.govmdpi.comijpsr.com The exploration of different substituents on the benzimidazole ring and the hydrazone moiety allows for the fine-tuning of their biological and physicochemical properties.
Below is a table summarizing research findings on various benzimidazole derivatives:
| Compound Type | Research Focus | Key Findings | References |
| 2-Substituted Benzimidazole Hydrazones | Anticancer | Exhibited significant anticancer activity, with some compounds showing higher potency than doxorubicin. | rsc.orgsemanticscholar.orgresearchgate.netlongdom.org |
| 1H-Benzimidazole-2-yl Hydrazones | Anthelmintic | Demonstrated potent activity against Trichinella spiralis larvae. | nih.govnih.gov |
| 1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Antiviral | Showed potent activity against Respiratory Syncytial Virus (RSV) and moderate activity against other viruses. | nih.gov |
| 2-Substituted Benzimidazoles | Antimicrobial | Displayed promising antibacterial activity against various strains, including E. coli and S. aureus. | researchgate.netmdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-propylbenzimidazol-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-2-7-14-9-6-4-3-5-8(9)12-10(14)13-11/h3-6H,2,7,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBLYFQPJPCKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Hydrazino 1 Propyl 1h Benzimidazole and N Substituted 2 Hydrazinobenzimidazoles
Direct Synthesis Approaches to the Benzimidazole (B57391) Core
The formation of the benzimidazole ring is a cornerstone of these synthetic routes. These methods typically involve the cyclization of a substituted o-phenylenediamine (B120857) precursor.
A direct approach to the 1-propyl-1H-benzimidazole core involves the condensation of N-propyl-o-phenylenediamine (1-propyl-1,2-diaminobenzene) with a suitable one-carbon (C1) synthon. Although the synthesis of the specific precursor N-propyl-o-phenylenediamine is not widely detailed, it can be prepared through selective N-alkylation of o-phenylenediamine. Once obtained, this precursor can undergo condensation reactions analogous to those of unsubstituted o-phenylenediamine. chemicalbook.comsolubilityofthings.com
Commonly employed C1 synthons include carboxylic acids, aldehydes, nitriles, or orthoesters. researchgate.net The reaction with aldehydes, for instance, often proceeds via an oxidative cyclodehydrogenation mechanism in the presence of an oxidizing agent. researchgate.net Alternatively, condensation with carboxylic acids or their derivatives typically requires strong acidic conditions and high temperatures to facilitate the cyclization and dehydration. researchgate.net
For example, the condensation of an o-phenylenediamine with an aldehyde can be catalyzed by various systems, including hypervalent iodine, to produce 2-substituted benzimidazoles. organic-chemistry.org The use of D-glucose has also been reported as a biorenewable C1 synthon for the oxidative cyclization with o-phenylenediamines in water. organic-chemistry.org
A multitude of cyclization strategies exist for constructing the benzimidazole ring system. organic-chemistry.org One-pot procedures that combine the reduction of a nitro group with subsequent cyclization are efficient. For example, 2-nitroanilines can be converted into benzimidazoles using formic acid and iron powder, which reduces the nitro group to an amine and provides the C1 fragment for cyclization. organic-chemistry.org
Another prominent strategy is the oxidative cyclization of o-cyclic amino-substituted anilides, which can be achieved using reagents like peroxytrifluoroacetic acid. nih.gov This method avoids harsh conditions and can lead to a range of fused benzimidazole structures. nih.gov Metal-free approaches are also gaining traction, including those promoted by potassium tert-butoxide for the intermolecular cyclization of 2-iodoanilines with nitriles. rsc.org This method circumvents the need for transition metal catalysts and ligands. rsc.org
Table 1: Selected Cyclization Strategies for Benzimidazole Synthesis
| Starting Materials | Reagents/Catalyst | Key Features | Reference |
|---|---|---|---|
| o-Phenylenediamines + Aldehydes | Hypervalent iodine (oxidant) | One-step process for 2-arylbenzimidazoles. | organic-chemistry.org |
| 2-Nitroamines | Formic acid, Fe powder, NH₄Cl | One-pot reduction and cyclization. | organic-chemistry.org |
| o-Iodoanilines + Nitriles | KOBut (base) | Transition-metal-free intermolecular cyclization. | rsc.org |
| N-Arylamidoxime + Acetyl chloride | DBU (base) | One-pot acylation-cyclization avoiding nitration/reduction steps. | acs.org |
Introduction of the Hydrazino Moiety at Position 2
The hydrazino group (-NHNH₂) is typically introduced onto a pre-formed benzimidazole ring at the C-2 position, which is electrophilic in nature.
A direct and common method for introducing the hydrazino group is through the nucleophilic substitution of a suitable leaving group at the C-2 position of the benzimidazole ring. Starting with a 1-propyl-1H-benzimidazole scaffold, a leaving group such as a halogen (e.g., chlorine) or a sulfonyl group is first installed.
The synthesis of 2-chloro-1-propyl-1H-benzimidazole can be achieved, for example, by alkylating 2-chlorobenzimidazole (B1347102) with a propyl halide. derpharmachemica.com This intermediate can then be reacted with hydrazine (B178648) hydrate (B1144303), often in a solvent like ethanol (B145695) under reflux conditions. The highly nucleophilic hydrazine displaces the chloride ion to yield the desired 2-hydrazino-1-propyl-1H-benzimidazole. researchgate.net This approach has been successfully used for the synthesis of various 2-hydrazinobenzimidazole derivatives. researchgate.netijpsr.com
A well-established multistep route provides access to 2-hydrazinobenzimidazoles from readily available o-phenylenediamines. researchgate.netsci-hub.senih.gov This sequence is applicable for the synthesis of the unsubstituted 2-hydrazinobenzimidazole, which can then be N-alkylated as a final step.
The typical reaction sequence is as follows:
Thiol Formation: o-Phenylenediamine is reacted with carbon disulfide in the presence of a base like potassium hydroxide (B78521) to form 2-mercapto-1H-benzimidazole. sci-hub.senih.gov
Oxidation: The resulting 2-mercapto derivative is oxidized to 1H-benzimidazole-2-sulfonic acid using a strong oxidizing agent such as potassium permanganate (B83412) in an alkaline solution. sci-hub.senih.gov
Hydrazinolysis: The sulfonic acid group is an excellent leaving group. Refluxing the 1H-benzimidazole-2-sulfonic acid with an excess of hydrazine hydrate results in the formation of 2-hydrazino-1H-benzimidazole. researchgate.netsci-hub.senih.gov
The resulting 2-hydrazino-1H-benzimidazole can then be subjected to N-alkylation with a propyl halide to furnish the final product.
N-Alkylation Strategies for 1-Propyl Substitution
If the benzimidazole core is synthesized first, the propyl group must be introduced onto the ring nitrogen. The N-alkylation of benzimidazole or its derivatives is a widely studied reaction. researchgate.netlookchem.com When alkylating an unsymmetrically substituted benzimidazole (like 2-hydrazinobenzimidazole), a mixture of N-1 and N-3 isomers can be formed. However, for a symmetric starting material like benzimidazole itself, this is not an issue.
The general method involves the deprotonation of the benzimidazole N-H with a base, followed by reaction with an alkylating agent, such as 1-bromopropane (B46711) or 1-iodopropane. researchgate.netnih.gov A variety of reaction conditions have been developed to optimize yield and selectivity.
Commonly used bases include potassium carbonate, sodium hydride (NaH), and potassium hydroxide (KOH). derpharmachemica.comresearchgate.netnih.gov The choice of solvent can range from polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) to greener alternatives like polyethylene (B3416737) glycol (PEG) or even aqueous systems using surfactants like sodium dodecyl sulfate (B86663) (SDS) to enhance solubility. derpharmachemica.comresearchgate.netlookchem.com The use of phase-transfer catalysts or microwave irradiation can also accelerate the reaction and improve yields. derpharmachemica.comresearchgate.net For instance, high yields of N-alkylated benzimidazoles have been achieved by reacting benzimidazole with alkyl halides in the presence of potassium carbonate in acetonitrile at moderate temperatures. nih.gov
Table 2: Representative Conditions for N-Alkylation of Benzimidazoles
| Alkylating Agent | Base | Solvent | Conditions | Key Features | Reference |
|---|---|---|---|---|---|
| Alkyl halide | K₂CO₃ | Acetonitrile | 40-50 °C, 3-4 h | Standard and effective method for N-1 alkylation. | nih.gov |
| Alkyl halide | Alkaline water | SDS (surfactant) | RT to 60 °C | Sustainable, solvent-free conditions with enhanced reaction rates. | researchgate.netlookchem.com |
| Alkyl halide | K₂CO₃ | None (Grinding) | Room Temp, 10-15 min | Green chemistry approach, rapid and solvent-free. | derpharmachemica.com |
| Alkyl halide | NaH | DMF or THF | RT to 80 °C | Strong base, effective for less reactive halides. | derpharmachemica.comresearchgate.net |
| Alkyl halide | None | PEG-600 | 100 °C | Use of a green, recyclable solvent. | derpharmachemica.com |
Alkylation of 2-Hydrazino-1H-Benzimidazole with Propyl Halides or Equivalents
A common and direct method for preparing N-substituted benzimidazoles is the alkylation of the benzimidazole ring with an alkyl halide. iosrphr.orgijpcbs.com In this approach, 2-hydrazino-1H-benzimidazole would be treated with a propyl halide, such as propyl bromide or propyl iodide, in the presence of a base. The base deprotonates the nitrogen of the imidazole (B134444) ring, creating a nucleophilic anion that subsequently attacks the electrophilic propyl halide, forming the N-propyl bond. iosrphr.orgresearchgate.net
The reaction is typically carried out in a suitable organic solvent. The choice of base and solvent is critical for achieving good yields. While specific literature for the direct propylation of 2-hydrazino-1H-benzimidazole is scarce, the general methodology for N-alkylation of benzimidazoles is well-established. researchgate.netnih.gov For instance, N-propylbenzimidazole has been synthesized through the reaction of benzimidazole with propyl bromide. researchgate.net This established procedure provides a viable theoretical pathway for the synthesis of the title compound.
Table 1: Representative Conditions for N-Alkylation of Benzimidazoles
| Alkylating Agent | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Propyl Bromide | Not specified | Not specified | Not specified | researchgate.net |
| Alkyl Halides | KOH (30% aq.) | Water-SDS | 55-60 °C | researchgate.net |
| Phenacyl Bromide | K₂CO₃ | Acetonitrile (MeCN) | Room Temp | mdpi.com |
Sequential Synthesis of Benzimidazole Ring and N-Propyl Introduction
Sequential synthesis offers an alternative and often more controlled route. This can involve forming the benzimidazole ring on a pre-alkylated substrate or alkylating a pre-formed benzimidazole ring as part of a multi-step, one-pot process.
One efficient protocol involves the condensation of o-phenylenediamines with aldehydes. nih.gov To adapt this for the target molecule, one could first synthesize N-propyl-o-phenylenediamine. This intermediate could then be cyclized with a reagent like cyanogen (B1215507) bromide or carbon disulfide followed by reaction with hydrazine to install the 2-hydrazino group.
Alternatively, a highly efficient one-pot method allows for the synthesis of 1,2-disubstituted benzimidazoles. This involves the initial condensation of an o-phenylenediamine with an aldehyde, and sequentially, an alkyl halide is added to the same reaction mixture to achieve N-alkylation. nih.gov This avoids the need to isolate the intermediate 2-substituted benzimidazole. A similar strategy could be envisioned where 2-chloro-1H-benzimidazole is first N-propylated, followed by a nucleophilic substitution reaction with hydrazine hydrate to yield the final product. The synthesis of 2-hydrazinobenzimidazoles from precursors like 2-mercaptobenzimidazoles or 2-sulfonic acid benzimidazoles by reacting them with hydrazine hydrate is a well-documented process. sci-hub.seresearchgate.netnih.govsemanticscholar.org
Optimized Reaction Conditions and Yield Enhancement
Optimizing reaction parameters such as solvent, temperature, and catalysts is crucial for maximizing yield, minimizing reaction time, and controlling selectivity.
Solvent Selection and Reaction Temperature Regimes
The choice of solvent significantly impacts reaction outcomes by affecting reactant solubility and reaction kinetics. iosrphr.orgijpcbs.com For the synthesis of hydrazones derived from 2-hydrazinobenzimidazole, ethanol has been identified as a superior solvent due to its polarity and protic nature, which facilitates the solvation of substrates and catalysts. nih.gov
In N-alkylation reactions, a range of solvents and temperatures are employed. Reactions can be performed at room temperature in solvents like acetonitrile (MeCN) or at elevated temperatures (55-60 °C) in aqueous systems containing surfactants like sodium dodecyl sulfate (SDS) to manage solubility issues. researchgate.netmdpi.com For condensation reactions to form the benzimidazole ring, higher temperatures are often required, with solvents like xylene being used at reflux (around 100-110 °C). google.com The introduction of polar groups into the benzimidazole structure generally increases its solubility in polar solvents. iosrphr.orgijpcbs.com
Table 2: Solvent and Temperature Effects in Benzimidazole Synthesis
| Reaction Type | Solvent | Temperature | Key Observation | Reference |
|---|---|---|---|---|
| Hydrazone Synthesis | Ethanol | Reflux | Superior yield and solvation | nih.gov |
| N-Alkylation | Acetonitrile | Room Temp | Effective with K₂CO₃ base | mdpi.com |
| N-Alkylation | Water-SDS | 55-60 °C | Overcomes solubility issues | researchgate.net |
Catalyst Systems and Reaction Accelerants (e.g., Microwave Irradiation)
Catalysts and reaction accelerants play a pivotal role in modern synthetic chemistry, offering pathways to higher efficiency and greener processes.
Catalyst Systems: A wide array of catalysts can be used for benzimidazole synthesis.
Acid Catalysts: Traditional methods for ring formation often use strong acids like polyphosphoric acid or hydrochloric acid. scispace.com More recently, eco-friendly catalysts like citric acid have proven effective for condensation reactions to form hydrazones, yielding excellent results (88–94% yield). nih.gov
Base Catalysts: Bases such as potassium hydroxide or potassium carbonate are fundamental in N-alkylation reactions to deprotonate the benzimidazole nitrogen. researchgate.netmdpi.com
Phase-Transfer Catalysts: In biphasic systems (e.g., aqueous KOH and an organic solvent), phase-transfer catalysts like tetrabutylammonium (B224687) hydrogen sulfate can be used to facilitate the transfer of the hydroxide ion into the organic phase, accelerating the alkylation. researchgate.net
Microwave Irradiation: A significant advancement in this field is the use of microwave-assisted synthesis. scispace.combenthamdirect.comtandfonline.com This technique dramatically reduces reaction times from hours to mere minutes (5-10 min) and substantially increases yields, often to over 90%. benthamdirect.comarkat-usa.org Many microwave-assisted syntheses of benzimidazole derivatives proceed rapidly and in high yield even without a catalyst, presenting a green and efficient alternative to conventional heating methods. benthamdirect.comtandfonline.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Catalyst | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Conventional | Citric Acid | Not specified | 88-94% | nih.gov |
| Microwave | None | 5-10 min | 94-98% | benthamdirect.com |
| Microwave | Sodium Hypophosphite | Short | 70-80% | tandfonline.com |
Chemical Reactivity and Derivatization Strategies of 2 Hydrazino 1 Propyl 1h Benzimidazole
Reactions Involving the Hydrazino Functional Group
The reactivity of the hydrazino moiety is characterized by the nucleophilic character of the terminal amino group (-NH2), which readily participates in reactions with electrophilic centers. This facilitates the synthesis of various derivatives, most notably hydrazones and a range of fused heterocyclic systems.
A fundamental and widely utilized reaction of 2-hydrazino-1-propyl-1H-benzimidazole is its condensation with carbonyl compounds. This reaction, typically catalyzed by a small amount of acid, involves the nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon, leading to the formation of a stable C=N bond and yielding the corresponding hydrazone derivative. nih.govnih.gov
The condensation reaction is robust and accommodates a diverse range of aldehyde and ketone partners. The reaction generally proceeds in good to excellent yields with various carbonyl compounds. nih.gov
The scope includes:
Aromatic Aldehydes : Benzaldehyde and its substituted derivatives are common reaction partners. The reaction is effective with aromatic rings bearing both electron-donating groups (e.g., p-methoxy) and electron-withdrawing groups (e.g., p-nitro, p-fluoro). nih.govaensiweb.com
Sterically Hindered Aldehydes : The reaction is not significantly impeded by steric hindrance, as demonstrated by the successful condensation with dichlorobenzaldehyde. nih.gov
Aliphatic Aldehydes : Simple aliphatic aldehydes such as formaldehyde (B43269) and acetaldehyde (B116499) also react efficiently to produce the corresponding ethylidenehydrazinyl derivatives. aensiweb.com
Ketones and Heterocyclic Carbonyls : A variety of ketones, including aryl ketones, acetyl heterocycles (like 2-acetylthiophene), and cyclic ketones like isatin, serve as effective carbonyl partners. nih.govaensiweb.com
Sugars : Monosaccharides containing an aldehyde group (aldoses), such as D-glucose and D-xylose, can be condensed with 2-hydrazinobenzimidazoles to form acyclic N-nucleosides. aensiweb.com
The use of green catalysts like citric acid has been shown to be highly effective, providing excellent yields (88–94%) across a broad range of carbonyl partners compared to traditional catalysts like acetic acid. nih.gov
Table 1: Examples of Carbonyl Partners for Hydrazone Synthesis with 2-Hydrazinobenzimidazole Derivatives This table is illustrative of the types of carbonyl partners used in reactions with 2-hydrazinobenzimidazole scaffolds as described in the literature.
| Carbonyl Partner Class | Specific Example | Catalyst | Reference |
|---|---|---|---|
| Aromatic Aldehyde (Electron-Withdrawing) | p-Nitrobenzaldehyde | Piperidine | aensiweb.com |
| Aromatic Aldehyde (Electron-Donating) | p-Methoxybenzaldehyde | Piperidine | aensiweb.com |
| Aromatic Aldehyde (Sterically Hindered) | Dichlorobenzaldehyde | Citric Acid | nih.gov |
| Aliphatic Aldehyde | Acetaldehyde | Piperidine | aensiweb.com |
| Heterocyclic Ketone | 2-Acetylthiophene | Ethanol (B145695) (reflux) | aensiweb.com |
| Cyclic Ketone | Isatin | Citric Acid | nih.gov |
The formation of a hydrazone from this compound and a carbonyl compound is a classic example of a nucleophilic addition-elimination reaction, which is typically acid-catalyzed. nih.gov
The mechanism proceeds through the following key steps:
Activation of the Carbonyl Group : A catalytic amount of acid protonates the carbonyl oxygen atom. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack : The terminal nitrogen atom (Nβ) of the hydrazino group, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, known as a carbinolamine.
Proton Transfer : A proton is transferred from the Nβ nitrogen to the oxygen atom of the hydroxyl group. This converts the hydroxyl group into a good leaving group (water).
Elimination of Water : The lone pair of electrons on the adjacent nitrogen atom (Nα) facilitates the elimination of a water molecule. This step results in the formation of a carbon-nitrogen double bond (C=N), yielding the final hydrazone product and regenerating the acid catalyst.
The hydrazone derivatives of this compound are stable but also serve as versatile intermediates for the synthesis of various fused heterocyclic systems. The nih.govorganic-chemistry.orgsci-hub.setriazolo[4,3-a]benzimidazole ring system, for example, can be formed through oxidative cyclization of the corresponding hydrazone. aensiweb.com The hydrazino group itself is a key building block for heterocycles like oxadiazoles (B1248032) and pyrazolines.
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from this compound can be achieved through a multi-step process involving the formation and subsequent cyclization of an N-acylhydrazone intermediate. nih.gov
The general synthetic strategy involves two main steps:
Formation of an N-Acylhydrazone : The starting hydrazine is first condensed with an aromatic aldehyde to form a hydrazone. This hydrazone is then acylated, or alternatively, the hydrazine is first acylated to form an acylhydrazide, which is then condensed with an aldehyde.
Oxidative Cyclization : The resulting N-acylhydrazone undergoes an intramolecular cyclodehydration reaction to form the stable five-membered 1,3,4-oxadiazole (B1194373) ring. This cyclization is typically promoted by various reagents. nih.govnih.gov A common method involves treating the N-acylhydrazone with a mixture of bromine, glacial acetic acid, and anhydrous sodium acetate (B1210297). nih.gov Other dehydrating agents like phosphorus oxychloride or polyphosphoric acid are also widely used to facilitate the ring closure from diacylhydrazine precursors. nih.govopenmedicinalchemistryjournal.com
This approach allows for the introduction of two different substituents at the 2- and 5-positions of the oxadiazole ring, one originating from the benzimidazole (B57391) moiety and the other from the acyl/aldehyde components.
The most prevalent and direct method for synthesizing 2-pyrazoline (B94618) derivatives involves the reaction of a hydrazine with an α,β-unsaturated ketone, commonly known as a chalcone. sci-hub.serevistabionatura.org In this reaction, this compound acts as the dinucleophilic hydrazine component.
The reaction proceeds via a sequence of:
Michael Addition : The terminal nitrogen atom of the hydrazino group performs a nucleophilic Michael addition to the β-carbon of the α,β-unsaturated ketone. This forms a transient enolate intermediate.
Intramolecular Cyclization and Dehydration : The intermediate undergoes a rapid intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the carbonyl carbon. Subsequent dehydration of the resulting hydroxyl group leads to the formation of the stable five-membered pyrazoline ring. sci-hub.seresearchgate.net
The reaction is often carried out in a protic solvent like ethanol or methanol, sometimes with the addition of a catalytic amount of acid (e.g., acetic acid) or base to facilitate the reaction. revistabionatura.org This method is highly versatile, allowing for a wide variety of substituents on the pyrazoline ring, which are determined by the structure of the starting chalcone.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Hydrazine |
| Aldehyde |
| Ketone |
| Hydrazone |
| Triazole |
| Oxadiazole |
| 1,3,4-Oxadiazole |
| Pyrazoline |
| Phenylpyrazoline |
| p-Methoxybenzaldehyde |
| p-Fluorobenzaldehyde |
| p-Nitrobenzaldehyde |
| Acetaldehyde |
| Formaldehyde |
| 2-Acetylthiophene |
| D-Glucose |
| D-Galactose |
| D-Xylose |
| Isatin |
| Benzaldehyde |
| Dichlorobenzaldehyde |
| Acetic Acid |
| Citric Acid |
| Piperidine |
| Carbinolamine |
| nih.govorganic-chemistry.orgsci-hub.seTriazolo[4,3-a]benzimidazole |
| N-Acylhydrazone |
| Acylhydrazide |
| Diacylhydrazine |
| Bromine |
| Glacial Acetic Acid |
| Anhydrous Sodium Acetate |
| Phosphorus Oxychloride |
| Polyphosphoric Acid |
| Chalcone (α,β-Unsaturated Ketone) |
| Ethanol |
Cyclization Reactions to Form Fused Heterocycles (e.g., Triazoles, Oxadiazoles)
Other Heterocycle Annulation Pathways
The hydrazino moiety (-NH-NH2) at the C2 position of the benzimidazole core is a versatile functional group for constructing fused heterocyclic systems, a process known as annulation. This reactivity allows for the formation of polycyclic structures incorporating triazole, triazine, or thiazole (B1198619) rings, which are of interest in medicinal chemistry. researchgate.net
The terminal amino group of the hydrazine is highly nucleophilic and readily condenses with various electrophilic reagents to initiate cyclization. For instance, reaction with carbon disulfide (CS2) can lead to the formation of a thiadiazole ring. Similarly, treatment with chloroacetyl chloride or ethyl acetoacetate (B1235776) can be employed to construct fused six-membered rings. researchgate.net These reactions typically proceed via an initial condensation or acylation at the terminal nitrogen of the hydrazine group, followed by an intramolecular cyclization onto the N1 or N3 nitrogen of the benzimidazole ring or the other nitrogen of the hydrazine group.
One notable pathway involves the reaction with α,β-unsaturated ketones or esters, which can lead to the formation of pyrazoline-fused benzimidazoles. Another key reaction is the formation of chemicalbook.comresearchgate.netnih.govtriazolo[4,3-a]benzimidazoles. This is often achieved by reacting the 2-hydrazino derivative with reagents like formic acid or other one-carbon donors, which leads to the closure of a five-membered triazole ring fused to the benzimidazole core. researchgate.net The reaction of 1H-benzo[d]imidazole-2(3H)-thione with dibromopropane (B1216051) has been shown to yield a cyclized product, 3,4-dihydro-2H- chemicalbook.comnih.govthiazino[3,2-a]benzimidazole, highlighting the propensity of benzimidazole derivatives to form fused systems. nih.gov
Table 1: Examples of Heterocycle Annulation Reactions
| Reactant | Reagent | Resulting Fused Heterocycle | Reference |
|---|---|---|---|
| 2-Hydrazinobenzimidazole | Chloroacetyl chloride | 2,10-dihydro chemicalbook.comresearchgate.netnih.govtriazino[4,3-a]benzimidazol-4(3H)-one | researchgate.net |
| 2-Hydrazinobenzimidazole | Ethyl acetoacetate | 4-[2-(1H-benzimidazol-2-yl)hydrazinyl]-4-hydroxybut-3-en-2-one | researchgate.net |
| 2-Hydrazinobenzimidazole | Isothiocyanates | Hydrazinecarbothioamide derivatives (precursors to triazoles) | researchgate.net |
Reactivity of the Benzimidazole Nitrogen Atoms (N1 and N3)
The benzimidazole ring contains two distinct nitrogen atoms. chemicalbook.com The N1 atom, substituted with the propyl group, is considered a pyrrole-type nitrogen, having its lone pair of electrons contributing to the aromatic 10π-electron system of the ring. chemicalbook.com The N3 atom is a pyridine-like nitrogen, with its lone pair located in an sp2 hybrid orbital in the plane of the ring, making it more basic and available for electrophilic attack. chemicalbook.com In this compound, the N1 position is already functionalized, directing further reactions primarily towards the N3 atom and the exocyclic hydrazine group.
Electrophilic Substitution at the Benzimidazole Ring
Electrophilic aromatic substitution reactions on the benzimidazole scaffold typically occur on the benzene (B151609) ring portion (positions C4, C5, C6, and C7). chemicalbook.com These positions are susceptible to attack by electrophiles, with the reaction proceeding via a cationic intermediate known as a σ-complex or benzenium ion. libretexts.org The regioselectivity of the substitution is influenced by the electronic effects of the substituents already present on the ring.
Acylation and Sulfonylation Reactions
Acylation and sulfonylation are important reactions for derivatizing benzimidazoles. While the N1 position in the target molecule is blocked by the propyl group, the exocyclic hydrazine moiety and the N3 atom of the imidazole (B134444) ring are potential sites for these reactions. The terminal -NH2 group of the hydrazine is highly nucleophilic and is the most likely site for initial acylation or sulfonylation.
Reaction with acylating agents such as acetyl chloride or acetic anhydride, or with sulfonylating agents like p-toluenesulfonyl chloride, would be expected to yield N'-acylated or N'-sulfonylated derivatives. nih.gov These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. It is also conceivable that under forcing conditions, or with highly reactive electrophiles, reaction could occur at the N3 position, leading to the formation of a benzimidazolium salt. The development of catalyst-free sulfonylation reactions using sulfonyl hydrazides in aqueous media represents a green chemistry approach to forming C-SO2 bonds, although N-sulfonylation is also a common outcome depending on the substrate. nih.gov
Table 2: Potential Acylation and Sulfonylation Products
| Reagent | Expected Product at Hydrazine Terminus |
|---|---|
| Acetyl chloride | N'-(1-propyl-1H-benzimidazol-2-yl)acetohydrazide |
| Benzoyl chloride | N'-(1-propyl-1H-benzimidazol-2-yl)benzohydrazide |
| p-Toluenesulfonyl chloride | N'-(1-propyl-1H-benzimidazol-2-yl)-4-methylbenzenesulfonohydrazide |
Modifications of the Propyl Side Chain
Stereochemical Considerations for Propyl Chain Modification
Modifications to the propyl side chain can introduce stereocenters, which has significant implications for the molecule's interaction with chiral biological targets. If functionalization occurs at the second carbon atom of the propyl chain (the methylene (B1212753) group adjacent to the N1 atom), a new chiral center is created.
Structural Elucidation and Characterization Techniques of 2 Hydrazino 1 Propyl 1h Benzimidazole
X-ray Crystallography for Solid-State Structure Determination
Conformation Analysis of the Hydrazino and Propyl Moieties
The three-dimensional arrangement of the hydrazino (-NHNH2) and propyl (-CH2CH2CH3) groups attached to the benzimidazole (B57391) core is critical to its molecular geometry and interactions. This conformation is typically determined through a combination of X-ray crystallography and computational analysis. While a specific crystal structure for 2-hydrazino-1-propyl-1H-benzimidazole is not publicly available, detailed conformational studies on closely related analogs, such as 2-propyl-1H-benzimidazole, provide significant insights.
Propyl Moiety Conformation: Studies on 2-propyl-1H-benzimidazole reveal that the propyl chain is flexible and can adopt several conformations. researchgate.net The key degrees of freedom are the torsion angles around the C-C bonds of the alkyl chain. Computational potential energy surface (PES) scans identify distinct, low-energy conformers. researchgate.net For the propyl group, these are typically defined by the torsion angles τ1 (N-C-Cα-Cβ) and τ2 (C-Cα-Cβ-Cγ). The analysis of 2-propyl-1H-benzimidazole has shown that different crystalline forms (polymorphs) can exhibit different conformations of the propyl group, indicating that crystal packing forces can influence the preferred arrangement. researchgate.netresearchgate.net The asymmetric unit in the crystal structure of this analog can contain multiple independent molecules that differ primarily in the conformation of the propyl group. researchgate.net This highlights the conformational flexibility of the propyl substituent.
Hydrazino Moiety Conformation: The hydrazino group can also adopt different conformations. In related benzimidazole-2-yl hydrazone derivatives, the geometry around the imine bond (C=N) formed from the hydrazine (B178648) group is typically found to be in the E-configuration. nih.govnih.gov This configuration is generally more stable due to reduced steric hindrance. For the 2-hydrazino group itself, which is a single bond linkage to the benzimidazole ring (C-N), there is rotational freedom. The orientation of the terminal -NH2 group is influenced by hydrogen bonding possibilities and steric interactions with the N1-propyl group. nih.gov The planarity of the benzimidazole ring system is a dominant feature, but the substituents can have significant conformational freedom. researchgate.netopenresearchlibrary.orgscilit.com
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. This experimental data is then compared against the theoretical values calculated from the compound's empirical formula to provide strong evidence for its composition.
The empirical formula for this compound is C₁₀H₁₄N₄ . The theoretical elemental composition is calculated based on the atomic masses of its constituent elements.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 63.13% |
| Hydrogen | H | 1.008 | 14 | 14.112 | 7.42% |
| Nitrogen | N | 14.007 | 4 | 56.028 | 29.45% |
| Total | 190.251 | 100.00% |
In practice, a purified sample of the compound is combusted, and the resulting amounts of CO₂, H₂O, and N₂ are measured. These measurements are used to calculate the experimental percentages ("Found %"). For a sample to be considered pure, the found percentages must align closely with the calculated theoretical percentages, typically within a margin of ±0.4%. This validation confirms that the synthesized compound has the expected empirical formula. researchgate.net
Purity Assessment Methodologies
Ensuring the purity of a synthesized compound is crucial for accurate structural elucidation and subsequent research. A combination of chromatographic and spectroscopic methods is employed for this purpose.
Chromatographic Techniques:
Thin Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a reaction and assess the purity of the final product. ijcrt.org A small spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system (mobile phase), such as ethyl acetate (B1210297)/n-hexane or benzene (B151609)/acetone. nih.govijpsm.com A pure compound will typically appear as a single spot, and its retention factor (Rf) value can be calculated. ijcrt.orgijpsm.com Visualization is often achieved using UV light or an iodine chamber. nih.govijpsm.com
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity. researchgate.net The compound is passed through a column (e.g., a C18 column) under high pressure. researchgate.net A pure sample will result in a single, sharp peak in the chromatogram. The area of the peak is proportional to the concentration, allowing for the quantification of purity, often found to be >95%. mdpi.com
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for confirming the structure and assessing the purity of a compound. acs.org The ¹H-NMR spectrum of pure this compound would show distinct signals for the aromatic protons, the propyl chain protons, and the NH/NH₂ protons, with integration values corresponding to the number of protons in each environment. acs.orgsemanticscholar.org The absence of signals from impurities or starting materials is a strong indicator of high purity. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups within the molecule. researchgate.netnih.gov The spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (from the hydrazino and imidazole (B134444) groups), C-H stretching (from the aromatic and propyl groups), C=N stretching, and C=C stretching of the benzimidazole ring. nih.govacs.org The sharpness and definition of these peaks can also provide a qualitative indication of purity.
Computational and Theoretical Investigations of 2 Hydrazino 1 Propyl 1h Benzimidazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry. They allow for the detailed exploration of molecular properties that are often difficult or impossible to measure experimentally.
Density Functional Theory (DFT) Studies on Electronic Structure
DFT studies on benzimidazole (B57391) derivatives offer a granular view of their electronic architecture. Theoretical investigations on closely related benzimidazole-hydrazide-hydrazone compounds, using the B3LYP functional with a 6-311+G(d,p) basis set, have provided significant data on their stability and reactivity. researchgate.netsciencepublishinggroup.comsciencepublishinggroup.com These calculations were performed in both the gas phase and in a solvent environment (DMSO) to simulate different conditions. researchgate.netsciencepublishinggroup.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. dergipark.org.tr The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular reactivity; a smaller gap generally implies higher reactivity. cumhuriyet.edu.tr
For a benzimidazole-hydrazide-hydrazone compound, structurally analogous to 2-hydrazino-1-propyl-1H-benzimidazole, the HOMO and LUMO energies were calculated for different conformers. researchgate.netsciencepublishinggroup.com The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. In related benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring, while the LUMO can be distributed across both the benzimidazole and adjacent phenyl rings. dergipark.org.tr
The following table summarizes the calculated frontier orbital energies and the resulting energy gap for the most stable conformer (Esp) of a related benzimidazole-hydrazide-hydrazone compound (C1) in the gas phase. researchgate.netsciencepublishinggroup.com
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.78 |
| ELUMO | -1.76 |
| Energy Gap (ΔE) | 4.02 |
Data sourced from a theoretical study on a benzimidazole-hydrazide-hydrazone compound (C1) in the gas phase. researchgate.netsciencepublishinggroup.com
From these energy values, various chemical reactivity indices can be derived, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity and stability.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map uses a color scale to represent different potential values, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). dergipark.org.trnih.gov
In studies of similar benzimidazole derivatives, the most negative regions are typically located around the nitrogen atoms of the benzimidazole ring, highlighting them as likely sites for interaction with electrophiles. dergipark.org.tr Conversely, the hydrogen atoms, particularly those of the hydrazino group, would exhibit a more positive potential.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. sciencepublishinggroup.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can provide theoretical absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption. researchgate.netsciencepublishinggroup.com
For a related benzimidazole-hydrazide-hydrazone compound, TD-DFT calculations have been performed to predict its UV-visible spectrum. researchgate.netsciencepublishinggroup.com These theoretical predictions can be correlated with experimental spectra to confirm the molecular structure and understand its electronic transition properties. The results for the most stable conformer (Esp) of a related compound (C1) in the gas phase are presented below.
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 326.24 | 0.4781 | HOMO → LUMO |
Data sourced from a TD-DFT study on a benzimidazole-hydrazide-hydrazone compound (C1) in the gas phase. researchgate.netsciencepublishinggroup.com
Conformational Analysis and Stability Studies
Molecules with flexible single bonds can exist in various spatial arrangements known as conformers. Conformational analysis aims to identify the different possible conformers and determine their relative stabilities.
Evaluation of Conformers and Energy Minimization
For molecules like this compound, rotation around the single bonds connecting the propyl group and the hydrazino moiety to the benzimidazole ring can lead to different conformers. A theoretical study on analogous benzimidazole-hydrazide-hydrazone compounds identified four main conformers: E/Z synperiplanar (Esp, Zsp) and E/Z antiperiplanar (Eap, Zap). researchgate.netsciencepublishinggroup.com
The stability of these conformers is evaluated by calculating their Gibbs free energy (G). The conformer with the lowest Gibbs free energy is considered the most stable. researchgate.netsciencepublishinggroup.com For the studied benzimidazole-hydrazide-hydrazone compounds, the Esp conformer was found to be the most stable in both the gas phase and in DMSO. researchgate.netsciencepublishinggroup.com The relative Gibbs free energies of the different conformers of a related compound (C1) in the gas phase are shown in the table below.
| Conformer | Relative Gibbs Free Energy (kcal/mol) |
|---|---|
| Esp | 0.00 |
| Eap | 1.03 |
| Zsp | 4.93 |
| Zap | 1.57 |
Data sourced from a theoretical study on a benzimidazole-hydrazide-hydrazone compound (C1) in the gas phase. researchgate.netsciencepublishinggroup.com
Intramolecular Interactions and Rotational Barriers
Intramolecular Hydrogen Bonding: A significant feature in molecules with adjacent proton-donating and accepting groups is the potential for intramolecular hydrogen bonding. In this compound, a hydrogen bond could form between a hydrogen atom of the hydrazino group (-NHNH2) and the nitrogen atom (N3) of the imidazole (B134444) ring. This type of interaction has been observed in other benzimidazole derivatives and serves to stabilize the planar conformation of the molecule. nih.gov The strength of this hydrogen bond, characterized by the distance between the donor and acceptor atoms and the bond angle, is a critical determinant of the molecule's conformational energy landscape. nih.gov For instance, in a related benzimidazole analogue, the distance between the nitrogen N4 and hydrogen H1O was found to be 1.62 Å, significantly shorter than the sum of their van der Waals radii, with a bond angle of 157.5°, indicating a strong intramolecular hydrogen bond. nih.gov
Rotational Barriers: The single bonds within the this compound structure, particularly the C2-N (hydrazino) bond and the N-N bond of the hydrazino group, are subject to rotational barriers. The rotation around the N-N bond in hydrazine (B178648) itself has been studied extensively, revealing two transition states. nih.gov The energetic barrier to this rotation is influenced by electronic effects, such as hyperconjugation, and steric repulsions between adjacent groups. nih.gov For this compound, the propyl group and the benzimidazole ring will sterically influence the rotational barrier of the hydrazino group.
Furthermore, studies on 2-propyl-1H-benzimidazole have shown that the conformation of the propyl group itself can lead to different crystalline forms (polymorphs), indicating that even seemingly simple alkyl chains can have complex conformational preferences influenced by the larger molecular framework. researchgate.netresearchgate.net The interplay of these rotational barriers and intramolecular interactions determines the most stable three-dimensional structure of the molecule. Computational methods like Density Functional Theory (DFT) are crucial for calculating the energies of different conformers and the transition states between them, thus mapping out the potential energy surface. sciencepublishinggroup.com
Molecular Modeling and Simulation
Molecular modeling and simulation are indispensable tools for predicting and understanding the behavior of molecules like this compound at an atomic level. These computational techniques allow researchers to investigate its interactions with potential biological targets, its dynamic behavior, and the relationship between its structure and reactivity.
Molecular Docking Studies of Chemical Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. This is particularly useful in drug discovery for predicting how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.
Given the diverse biological activities of benzimidazole derivatives, including anticancer and antimicrobial effects, molecular docking studies are frequently employed to understand their mechanism of action. ekb.egresearchgate.netnih.gov For this compound, docking studies would involve placing the molecule into the active site of a relevant receptor to predict its binding mode. For example, benzimidazole-hydrazone derivatives have been docked into the VEGFR-2 active site, a key target in cancer therapy. ekb.egresearchgate.net The docking score, typically given in kcal/mol, provides an estimate of the binding affinity.
| Compound Analog | Target Receptor | Docking Score (kcal/mol) | Reference |
| Benzimidazole-hydrazone derivative 1 | VEGFR-2 | - | ekb.egresearchgate.net |
| Benzimidazole-hydrazone derivative 2 | VEGFR-2 | - | ekb.egresearchgate.net |
| 1H-Benzimidazole-2-carboxylic acid hydrazide derivative 1e | Bacterial Protein (e.g., DNA gyrase) | -8.4 | researchgate.net |
| Hydrazone derivative of 2-hydrazinobenzimidazole (3c) | Fungal Protein (e.g., lanosterol (B1674476) 14-alpha demethylase) | -5.97 | nih.gov |
| Hydrazone derivative of 2-hydrazinobenzimidazole (3o) | Fungal Protein (e.g., lanosterol 14-alpha demethylase) | -6.0 | nih.gov |
Note: Specific docking scores for the exact compound are not available and are represented by "-" for analogous compounds.
The binding of a ligand to a receptor is governed by various non-covalent interactions. For this compound, these would include:
Hydrogen Bonding: The hydrazino group and the imidazole nitrogens are capable of forming hydrogen bonds with amino acid residues in a protein's active site. nih.gov These are critical for anchoring the molecule in a specific orientation.
Hydrophobic Interactions: The propyl group provides a hydrophobic region that can interact favorably with nonpolar pockets within the binding site.
Docking studies on related hydrazone derivatives of 2-hydrazinobenzimidazole have shown specific hydrogen bond interactions with key residues like THR531 and MET404 in bacterial protein targets. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to assess the stability of the ligand-protein complex and to observe the conformational changes that may occur upon binding. nih.govsemanticscholar.org
In a typical MD simulation, the docked complex is placed in a simulated physiological environment (a box of water molecules and ions), and the movements of all atoms are calculated over a period of nanoseconds. semanticscholar.orgsemanticscholar.org Analysis of the simulation trajectory can reveal:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time suggests that the ligand remains bound in a stable conformation within the active site. semanticscholar.orgnih.gov
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual residues, highlighting which parts of the protein are flexible and which are stable.
Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, providing insight into the most persistent and important interactions.
MD simulations on benzimidazole derivatives have been used to confirm the stability of their binding to various targets, including dipeptidyl peptidase III and HIV reverse transcriptase. nih.govnih.gov
Structure-Reactivity Relationship (SRR) Modeling based on Computational Descriptors
Structure-Reactivity Relationship (SRR) modeling, often part of a broader Quantitative Structure-Activity Relationship (QSAR) study, aims to correlate the chemical structure of a molecule with its reactivity. rroij.comnih.gov This is achieved by calculating various computational descriptors that quantify different aspects of the molecule's electronic and steric properties.
For this compound, relevant descriptors would include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity. sciencepublishinggroup.com
Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This can predict sites of interaction with other molecules.
By calculating these descriptors for a series of related benzimidazole compounds and correlating them with experimentally determined reactivity or biological activity, a predictive SRR model can be developed. nih.govfrontiersin.org Such models are valuable for designing new derivatives with enhanced properties. For example, studies have shown that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring significantly influence its biological activity. nih.gov
Applications in Chemical Synthesis and Research Beyond Functional Properties
Role as a Synthetic Precursor and Building Block
The strategic placement of a hydrazine (B178648) group at the 2-position of the 1-propyl-1H-benzimidazole scaffold renders it a highly reactive and versatile intermediate for a multitude of chemical transformations. The nucleophilic nature of the hydrazine moiety allows for facile reactions with various electrophiles, making it an ideal starting point for the synthesis of more complex molecular frameworks.
Scaffold for Combinatorial Chemistry Libraries
The 2-hydrazino-1-propyl-1H-benzimidazole core is an excellent scaffold for the construction of combinatorial chemistry libraries. The reactivity of the hydrazine group enables the straightforward introduction of diverse chemical functionalities. For instance, condensation reactions with a wide range of aldehydes and ketones lead to the formation of corresponding hydrazones. This reaction is a cornerstone in combinatorial synthesis, allowing for the rapid generation of a large number of distinct compounds from a common precursor.
The resulting hydrazone derivatives can be further modified, expanding the chemical space that can be explored. This approach is particularly valuable in drug discovery and materials science, where the systematic variation of substituents on a core scaffold is crucial for optimizing biological activity or material properties. The synthesis of various 2-(1H-benzimidazol-2-yl)-N-(substituted) hydrazinecarbothioamides and other derivatives from 2-hydrazino-1H-benzimidazoles highlights the utility of this scaffold in creating diverse molecular libraries. researchgate.net
Precursor for Advanced Organic Transformations
Beyond its use in creating hydrazone libraries, this compound can serve as a precursor for a variety of advanced organic transformations. The hydrazine moiety can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with β-dicarbonyl compounds can yield pyrazole-substituted benzimidazoles, while reaction with α-haloketones can lead to the formation of triazine-fused benzimidazoles.
These transformations are significant as they allow for the construction of intricate polycyclic systems that are often found in biologically active molecules and functional materials. The ability to readily access such complex structures from a relatively simple starting material underscores the importance of this compound as a strategic building block in organic synthesis. The synthesis of derivatives like 1,2-dihydro-3H- researchgate.netmdpi.comopenresearchlibrary.orgtriazolo[4,3-a]benzimidazole-3-thione from 2-hydrazino-1H-benzimidazoles exemplifies this role. researchgate.net
Development of Chemical Probes and Ligands
The inherent structural features of this compound also make it an attractive candidate for the development of specialized chemical tools, such as chemical probes and ligands for various applications.
Design of Molecules for Specific Chemical Binding Studies
The benzimidazole (B57391) scaffold is known to interact with various biological macromolecules, and the hydrazine moiety can be utilized to attach reporter groups, such as fluorophores or biotin, or to act as a reactive handle for covalent modification of target proteins. Substituted hydrazines are recognized as valuable tools in chemical biology for probing enzyme activity.
By modifying the hydrazine group of this compound, it is possible to design and synthesize chemical probes for specific binding studies. For instance, the synthesis of fluorescently labeled derivatives could enable the visualization of binding events with proteins or nucleic acids. The versatility of the hydrazine group allows for the incorporation of a wide range of functionalities to tailor the probe for a specific application. The development of hydrazine-based probes for capturing enzymes demonstrates the potential of this chemical motif in designing tools for chemical biology.
Exploration in Supramolecular Chemistry or Material Science
The benzimidazole ring system, with its aromatic nature and hydrogen bonding capabilities, is a well-established component in supramolecular chemistry and material science. The ability of benzimidazole derivatives to participate in π-π stacking and hydrogen bonding interactions allows for the formation of well-ordered supramolecular assemblies.
Methodological Development in Organic Synthesis
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its 2-hydrazino derivatives serve as versatile building blocks for the synthesis of a wide array of heterocyclic compounds with significant biological activities. Research in this area is continually evolving, with a focus on developing novel synthetic routes and adopting more environmentally benign methodologies.
2-Hydrazinobenzimidazole is a key precursor in the development of novel reaction pathways, primarily due to the reactive nature of its hydrazine moiety. This functional group allows for a variety of chemical transformations, leading to the synthesis of diverse molecular architectures.
One of the most prominent applications of 2-hydrazinobenzimidazole is in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form hydrazones. nih.govaensiweb.comresearchgate.net These reactions are often straightforward and provide a basis for the development of more complex molecules. For instance, novel benzimidazole hydrazone derivatives have been synthesized by reacting 2-hydrazinobenzimidazole with a range of aromatic aldehydes. aensiweb.com
Furthermore, 2-hydrazinobenzimidazole serves as a starting material for the synthesis of various fused heterocyclic systems. Through cyclization reactions, the benzimidazole core can be annulated with other rings, such as triazole, triazine, and thiazolidinone moieties. researchgate.net For example, new derivatives of 2-(1H-benzimidazol-2-yl)-N-(substituted) hydrazinecarbothioamide and 2-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-3-benzyl-1,3-thiazolidin-4-one have been synthesized from 2-hydrazinobenzimidazole. researchgate.net
The reaction of 2-hydrazinobenzimidazole with monosaccharides like D-glucose, D-galactose, and D-xylose has been explored to synthesize new acyclic N-nucleosides, demonstrating its utility in the development of novel carbohydrate-based therapeutics. aensiweb.com
The versatility of 2-hydrazinobenzimidazole in novel reaction development is summarized in the table below, showcasing its role as a precursor to a variety of important chemical scaffolds.
| Precursor | Reagent | Reaction Type | Resulting Compound Class |
| 2-Hydrazinobenzimidazole | Aromatic Aldehydes/Ketones | Condensation | Hydrazones |
| 2-Hydrazinobenzimidazole | Isothiocyanates/Isocyanates | Addition | Hydrazinecarbothioamides |
| 2-Hydrazinobenzimidazole | Chloroacetyl chloride | Acylation | Chloroacetohydrazides |
| 2-Hydrazinobenzimidazole | Monosaccharides | Condensation | Acyclic N-nucleosides |
In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly methods for the synthesis and functionalization of benzimidazole derivatives, in line with the principles of green chemistry. mdpi.com These approaches aim to reduce or eliminate the use of hazardous substances, minimize waste, and improve energy efficiency.
A notable green chemistry approach to the functionalization of 2-hydrazinobenzimidazole involves the use of eco-friendly catalysts. For the synthesis of hydrazones, citric acid has been employed as a natural, biodegradable, and non-toxic acid catalyst. nih.gov This method offers a sustainable alternative to conventional acid catalysts, leading to higher yields and shorter reaction times. nih.gov The use of ethanol (B145695) as a solvent in these reactions further enhances the green credentials of the process, as it is a renewable and less toxic solvent. nih.gov
Microwave-assisted synthesis is another green technique that has been successfully applied to the synthesis of benzimidazole derivatives. rasayanjournal.co.in This method often leads to dramatically reduced reaction times, higher yields, and cleaner products compared to conventional heating methods. rasayanjournal.co.in Solvent-free, solid-phase synthesis under microwave irradiation is a particularly attractive approach for the rapid and efficient assembly of heterocyclic compounds. rasayanjournal.co.in
The use of air as a benign oxidant in the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes represents another significant advancement in green synthesis. researchgate.net This method avoids the need for toxic and expensive oxidizing agents. Furthermore, the development of recyclable catalysts, such as zinc oxide nanoparticles (ZnO-NPs), for the cyclocondensation reaction to form benzimidazoles offers a sustainable and efficient synthetic route. mdpi.com
The following table provides a comparative overview of conventional versus green chemistry approaches for the synthesis of 2-hydrazinobenzimidazole derivatives.
| Aspect | Conventional Method | Green Chemistry Approach | Advantages of Green Approach |
| Catalyst | Acetic Acid | Citric Acid | Biodegradable, non-toxic, higher yields |
| Solvent | Methanol | Ethanol | Renewable, less toxic, better miscibility |
| Energy Source | Conventional Reflux | Microwave Irradiation | Reduced reaction times, higher yields, energy efficient |
| Oxidant | N/A for hydrazone formation | Air (for benzimidazole synthesis) | Non-toxic, readily available, environmentally benign |
Advanced Methodologies and Future Research Directions
Exploring Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
The synthesis of benzimidazole (B57391) derivatives has been a subject of intense research, with a growing emphasis on green chemistry principles to improve efficiency and reduce environmental impact. mdpi.comeprajournals.com For 2-hydrazino-1-propyl-1H-benzimidazole, future research could move beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste, towards more sustainable and atom-economical routes.
Green Solvents and Catalysts: A promising avenue is the use of deep eutectic solvents (DESs) as both catalyst and reaction medium. researchgate.netresearchgate.net DESs, such as those formed from choline (B1196258) chloride and urea, are biodegradable, non-toxic, and can enhance reaction rates. researchgate.net Research could explore a one-pot synthesis of the target compound from N-propyl-o-phenylenediamine and a suitable reagent like carbon disulfide followed by hydrazinolysis, all within a DES medium. Another sustainable approach involves using heterogeneous catalysts that can be easily recovered and reused. Copper(II)-loaded alginate hydrogel beads have been successfully used for synthesizing benzimidazole derivatives in aqueous solutions at room temperature, offering high yields and easy work-up. nih.gov
| Parameter | Conventional Method | Proposed Sustainable Method |
|---|---|---|
| Solvent | Ethanol (B145695) / DMF | Deep Eutectic Solvent (e.g., Choline Chloride/Urea) researchgate.net |
| Catalyst | Homogeneous acid/base | Reusable Heterogeneous Catalyst (e.g., Cu(II)-Alginate) nih.gov |
| Energy Source | Conventional Reflux (hours) | Microwave Irradiation (minutes) mdpi.com |
| Work-up | Solvent extraction, column chromatography | Simple filtration, catalyst recycling nih.gov |
| Yield | Moderate | Potentially High (70-94% reported for similar compounds) nih.gov |
Investigation of Organometallic Chemistry Involving the Hydrazino Group
The hydrazino (-NHNH2) group in this compound is a versatile functional handle for engaging in organometallic chemistry. This moiety can act as a ligand to form stable complexes with transition metals or be used as a nucleophile in reactions with organometallic precursors.
Research in this area could focus on the synthesis of novel bio-organometallic compounds. For instance, reacting the terminal amine of the hydrazino group with organometallic aldehydes or ketones, such as formylferrocene or (η⁵-cyclopentadienyl)rhenium(I) tricarbonyl derivatives, can yield organometallic hydrazones. nih.gov Such reactions have been demonstrated with other hydrazino-containing scaffolds, leading to compounds with unique electronic and structural properties. nih.gov These new organometallic derivatives of this compound could be investigated for their catalytic activity, electrochemical behavior, or as precursors for advanced materials.
A potential synthetic scheme could involve the condensation reaction between this compound and an organometallic carbonyl compound, as detailed below.
Proposed Reaction Scheme:
Reactants: this compound and Formylferrocene.
Conditions: Stirring in ethanol at room temperature, possibly with a catalytic amount of acid. nih.gov
Product: A novel ferrocenyl-hydrazone derivative of the parent benzimidazole.
Significance: This would create a redox-active molecule combining the structural features of a benzimidazole with the electrochemical properties of a ferrocene (B1249389) moiety, opening avenues for applications in sensor technology or catalysis.
Application of Machine Learning and AI in Predicting Reactivity and Synthetic Routes
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic pathways. engineering.org.cnrjptonline.org For a specific target like this compound, these computational tools offer a powerful approach to overcoming synthetic challenges.
Retrosynthesis Prediction: AI-driven retrosynthesis tools can propose multiple synthetic routes by learning from vast databases of known chemical reactions. cas.orgarxiv.org By inputting the structure of this compound, these algorithms can generate a tree of possible disconnections, suggesting precursor molecules and the reactions needed to form them. engineering.org.cnarxiv.org This approach can uncover non-intuitive or more efficient pathways that might be overlooked by chemists. For example, a model might suggest a route starting from different, more readily available precursors than those used in traditional methods. Enriching the training data for these AI models with diverse and high-quality reaction information has been shown to significantly improve the accuracy of predictions, especially for less common reaction classes. cas.org
Reactivity and Property Prediction: Quantitative Structure-Property Relationship (QSPR) models, built using ML algorithms like Support Vector Machines (SVM) or K-Nearest Neighbors (KNN), can predict the chemical reactivity and properties of new molecules. doi.orgdinus.ac.id A research direction would be to develop a QSPR model for benzimidazole derivatives. This involves:
Compiling a dataset of known benzimidazoles with experimentally determined properties (e.g., pKa, solubility, reaction rates).
Calculating a range of molecular descriptors for each compound using computational methods like Density Functional Theory (DFT). doi.org
Training an ML model to find the correlation between the descriptors and the properties.
Using the trained model to predict the reactivity of the hydrazino group and other sites on this compound, guiding its use in further chemical transformations.
| AI/ML Application | Methodology | Potential Outcome for Target Compound |
|---|---|---|
| Retrosynthesis Planning | Graph Neural Network (GCN) or Template-based models trained on reaction databases (e.g., Reaxys). nih.gov | Generation of novel, efficient, and sustainable synthetic routes. cas.org |
| Reaction Yield Prediction | Deep learning models trained on reaction data with experimental yields. rjptonline.org | Optimization of reaction conditions (catalyst, solvent, temperature) for maximum yield. |
| Reactivity Prediction | QSPR models using DFT descriptors and algorithms like KNN or Random Forest. doi.org | Predicting the most reactive sites on the molecule for targeted chemical modifications. |
Development of Analytical Methods for Detection and Quantification in Complex Mixtures (purely chemical applications)
The ability to accurately detect and quantify this compound in complex chemical mixtures is crucial for monitoring reaction progress, assessing purity, and studying its stability. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice for many benzimidazole derivatives. ptfarm.plnih.gov
A future research objective would be to develop and validate a robust analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the target compound. This technique offers excellent sensitivity and selectivity. chemisgroup.us The method development would involve:
Sample Preparation: For complex matrices, a solid-phase extraction (SPE) step using cartridges like Oasis HLB could be optimized for efficient clean-up and concentration. mdpi.com
Chromatographic Separation: A reversed-phase C18 column with gradient elution using a mobile phase of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer would likely provide good separation from impurities and starting materials. mdpi.com
Detection and Quantification: A tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode would provide high selectivity. This involves defining specific precursor-to-product ion transitions for the parent molecule, allowing for its unambiguous detection and quantification even at low concentrations. chemisgroup.us
The method would be validated for linearity, accuracy, precision, and robustness to ensure its reliability for chemical research applications. ptfarm.plnih.gov
| Parameter | Proposed Value/Condition | Reference |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | chemisgroup.us |
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | mdpi.com |
| Mobile Phase | Gradient of Acetonitrile and 0.025 M Ammonium Acetate Buffer | mdpi.com |
| Detection Mode | Electrospray Ionization (ESI) in Positive Mode | chemisgroup.us |
| Quantification | Selected Reaction Monitoring (SRM) | chemisgroup.us |
| Sample Preparation | Solid-Phase Extraction (SPE) | mdpi.com |
Design of Chemically Diverse Analogues of this compound for Structure-Property Relationship Studies
Systematic modification of the this compound scaffold is essential for conducting structure-property relationship (SPR) studies. By creating a library of chemically diverse analogues, researchers can investigate how specific structural changes influence fundamental chemical properties such as acidity/basicity, redox potential, coordination ability, and spectroscopic characteristics.
A key strategy for generating diversity is through the condensation of the hydrazino group with a variety of substituted aldehydes and ketones to form a series of hydrazone derivatives. nih.govrsc.org This approach is synthetically straightforward and allows for the introduction of a wide range of functional groups.
Proposed Analogue Library for SPR Studies: A library could be synthesized by reacting this compound with different substituted benzaldehydes. The substituents on the phenyl ring would be varied to probe electronic and steric effects.
| Core Scaffold | Reactant | 'R' Group on Benzaldehyde | Property to Investigate |
|---|---|---|---|
| This compound | 4-Hydroxybenzaldehyde | -OH (Electron-donating) | Effect on pKa, antioxidant potential. rsc.org |
| 4-Nitrobenzaldehyde | -NO₂ (Electron-withdrawing) | Effect on redox potential, UV-Vis absorption. researchgate.net | |
| 4-Methoxybenzaldehyde | -OCH₃ (Electron-donating) | Effect on solubility, coordination with metal ions. nih.gov | |
| 2-Chlorobenzaldehyde | -Cl (Electron-withdrawing, steric effect) | Effect on crystal packing, conformational preferences. |
By synthesizing and characterizing this library, researchers could establish clear correlations between the electronic nature of the 'R' group and the measured chemical properties of the resulting hydrazone. For example, DFT calculations could be used alongside experimental data to rationalize the observed trends in reactivity and spectroscopic data across the series. nih.gov
Q & A
Basic Question: What are the established synthetic protocols for preparing 2-hydrazino-1-propyl-1H-benzimidazole?
Methodological Answer:
The synthesis typically involves a multi-step pathway starting from o-phenylenediamine. A representative protocol includes:
Step 1: React o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol (confirmed by IR S-H stretch at ~2634 cm⁻¹ and N-H stretch at ~3395 cm⁻¹) .
Step 2: Treat the thiol intermediate with hydrazine hydrate in methanol to yield 2-hydrazinyl-1H-benzimidazole (characterized by 1H-NMR δ10.93 for N-H and Rf/melting point shifts) .
Step 3: Alkylate the hydrazine moiety using propyl halides or via reductive amination to introduce the propyl group.
Step 4: Purify intermediates via recrystallization (e.g., aqueous ethanol) and validate purity through elemental analysis (±0.4% deviation) .
Basic Question: What spectroscopic and analytical techniques are essential for structural validation of this compound?
Methodological Answer:
- IR Spectroscopy: Identify key functional groups (e.g., N-H stretches at 3024–3464 cm⁻¹ for hydrazine, C=N stretches at ~1600 cm⁻¹ for the benzimidazole ring) .
- 1H-NMR: Characterize aromatic protons (δ6.5–8.5 ppm), hydrazine NH (δ10.93 as a singlet), and propyl chain protons (δ1.0–2.0 ppm for CH₂/CH₃) .
- Mass Spectrometry (ESI-MS): Confirm molecular ion peaks (e.g., [M+H]⁺) with m/z matching theoretical values. For example, a derivative with molecular formula C₁₀H₁₃N₅ would show m/z ≈ 219.12 .
- X-ray Crystallography (Advanced): Use SHELX software for structure refinement and validation, particularly for resolving ambiguous protonation states .
Advanced Question: How do reaction mechanisms differ when modifying the hydrazine moiety in this compound?
Methodological Answer:
- Condensation Reactions: React with aldehydes/ketones to form hydrazones. For example, condensation with benzaldehyde in ethanol/NaOH yields Schiff bases (confirmed by imine C=N stretches at ~1600 cm⁻¹ and δ7.5–8.5 ppm in 1H-NMR) .
- Cyclization Pathways: Treat with POCl₃ or CS₂ to form oxadiazoles or thiadiazoles, respectively. Monitor reaction progress via TLC and optimize pH/temperature (e.g., 120°C for POCl₃-mediated cyclization) .
- Benzoylation: React with benzoyl chloride in acetone to form amide derivatives. Mechanistic studies suggest an imine intermediate, which rearranges to the final product upon heating .
Advanced Question: How can researchers optimize condensation reactions involving this compound to minimize side products?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) for aldehyde/ketone condensations to enhance electrophilicity.
- Catalysis: Add catalytic acetic acid or NaOH (10% w/v) to accelerate imine formation .
- Temperature Control: Maintain 60–80°C for 6–12 hours to balance reaction rate and selectivity. Higher temperatures (>100°C) may degrade hydrazine .
- Workup: Quench reactions with ice-water to precipitate products and reduce hydrolysis.
Advanced Question: What methodologies are employed to evaluate the anticonvulsant activity of this compound derivatives?
Methodological Answer:
- In Vivo Models: Use maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in rodents. Dose derivatives at 30–100 mg/kg and monitor seizure latency .
- Structure-Activity Relationship (SAR): Correlate substituent effects (e.g., electron-withdrawing groups on the benzimidazole ring) with ED₅₀ values. For example, nitro-substituted derivatives show enhanced potency .
- Molecular Docking: Simulate binding to GABA receptors or voltage-gated ion channels using software like AutoDock. Validate with crystallographic data (PDB IDs: 4COF, 6DW0) .
Advanced Question: How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?
Methodological Answer:
- Reproducibility Checks: Replicate procedures with strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) .
- Cross-Validation: Compare NMR/IR data with computational predictions (e.g., Gaussian for DFT-calculated shifts) .
- Crystallographic Resolution: Resolve ambiguities in protonation states or tautomerism via single-crystal X-ray analysis using SHELXL .
- Meta-Analysis: Review historical data (e.g., Phillips’ 1928–1929 studies on benzimidazole synthesis) to identify methodological evolution .
Advanced Question: What computational tools are recommended for predicting synthetic pathways or molecular interactions of this compound?
Methodological Answer:
- Retrosynthetic Analysis: Use AI-driven platforms (e.g., Pistachio, Reaxys) to propose one-step routes based on template relevance scoring .
- Docking Simulations: Employ AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Validate with experimental IC₅₀ values .
- DFT Calculations: Optimize geometries and predict spectroscopic properties using Gaussian 16 with B3LYP/6-31G(d) basis sets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
